4-(4-Fluorobenzyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione
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Description
4-(4-Fluorobenzyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione is a useful research compound. Its molecular formula is C24H16F2N4O3 and its molecular weight is 446.414. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Characterization
The compound has been investigated for its binding affinity at the (S)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)-propionic acid (AMPA) receptor. This study contributes to understanding its potential as an AMPA receptor antagonist, with implications in anticonvulsant properties and seizure prevention in animal models (Catarzi et al., 2010).
Synthesis and Derivatives
The synthesis of related compounds, such as 8,8-R,R-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-ones, provides insights into chemical processes and the structural versatility of these compounds (Shikhaliev et al., 2005). This aspect is critical for exploring its potential applications in various scientific fields.
Benzodiazepine Binding Activity
Research into the benzodiazepine binding activity of similar compounds, like the [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones, has been conducted. These studies are crucial for understanding their interaction with benzodiazepine receptors and potential therapeutic applications (Francis et al., 1991).
Antagonist Activity Studies
A series of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, including those with structural similarities to the compound , have been examined for their antagonist activities. This research provides valuable insights into their potential pharmaceutical applications (Watanabe et al., 1992).
Anticancer Activity
The synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives, which are structurally related to the compound, has been explored for their potential anticancer activity. These compounds have shown cytotoxicity against human neuroblastoma and colon carcinoma cell lines, suggesting their possible use in cancer treatment (Reddy et al., 2015).
Antibacterial Activity
Further research has been conducted on fluorine-containing quinoline derivatives for their antibacterial activities. This is indicative of the potential application of similar compounds in the development of new antibacterial agents (Holla et al., 2005).
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-2-[2-(4-fluorophenyl)-2-oxoethyl]-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F2N4O3/c25-17-9-5-15(6-10-17)13-28-22(32)19-3-1-2-4-20(19)30-23(28)27-29(24(30)33)14-21(31)16-7-11-18(26)12-8-16/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPWLOZCOIBORK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)C4=CC=C(C=C4)F)CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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